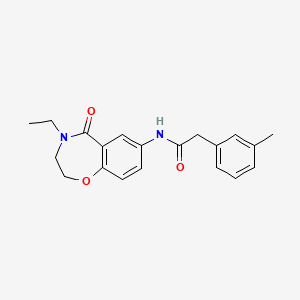

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a benzoxazepin-derived acetamide compound characterized by a seven-membered 1,4-benzoxazepin ring fused with an oxo group at position 5 and an ethyl substituent at position 2. The acetamide moiety at position 7 is substituted with a 3-methylphenyl group.

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-22-9-10-25-18-8-7-16(13-17(18)20(22)24)21-19(23)12-15-6-4-5-14(2)11-15/h4-8,11,13H,3,9-10,12H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCFWAWUUJHHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

F2276-0179, also known as JNJ-75276617, primarily targets the Menin-KMT2A (MLL1) protein-protein interaction . This interaction is crucial in sustaining leukemic cells with KMT2A and NPM1 alterations.

Mode of Action

JNJ-75276617 is a potent and selective inhibitor of the interaction between the scaffolding protein menin and the methyltransferase KMT2A. By inhibiting this interaction, it disrupts the function of these proteins, thereby affecting the survival and proliferation of leukemic cells.

Biochemical Pathways

The Menin-KMT2A interaction plays a significant role in the pathogenesis of acute leukemia, particularly those with KMT2A or NPM1 alterations. By inhibiting this interaction, JNJ-75276617 can potentially disrupt the biochemical pathways that drive the survival and proliferation of these leukemic cells.

Pharmacokinetics

It is known that the compound is administered orally and is currently being tested in various dose levels.

Result of Action

Preliminary results from a first-in-human Phase 1 study indicate that JNJ-75276617 has encouraging antileukemic activity and an acceptable safety profile. It shows biological activity consistent with its proposed mechanism of action in patients with relapsed/refractory acute leukemia harboring KMT2A or NPM1 alterations.

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H20N2O

- Molecular Weight : 248.34 g/mol

- SMILES Notation : Cc1ccc(cc1)C(=O)N(C(=O)C2CCN(C2=O)CC)CC

This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding.

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Properties : The compound has shown efficacy in the treatment of Type 1 and Type 2 diabetes. It appears to modulate glucose metabolism and insulin sensitivity through pathways involving phosphoinositide 3-kinases (PI3K), which play a crucial role in cellular responses to insulin .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated for its ability to induce apoptosis in cancer cells by inhibiting pathways such as PI3K/AKT signaling .

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.

Antidiabetic Effects

A study published in a patent document highlighted the compound's potential for treating diabetes. It was found to improve glycemic control in animal models, suggesting a mechanism involving enhanced insulin signaling pathways .

Antitumor Activity

In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines. For instance, it was effective against gastric carcinoma and melanoma cells, showing low toxicity to normal cells while inducing significant apoptosis . The mechanism involved the generation of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.

Comparative Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Research has indicated that compounds related to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide exhibit significant antidiabetic activity. Specifically, the compound has been studied for its ability to inhibit enzymes involved in glucose metabolism, making it a candidate for managing Type 1 and Type 2 diabetes. Inhibitory effects on α-glucosidase and other related enzymes have been documented, suggesting a mechanism that could help regulate blood sugar levels effectively .

Anticancer Activity

The compound's structural analogs have shown promising results in anticancer studies. For instance, derivatives of benzoxazepine compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and inhibition of tumor growth .

Neuropharmacological Effects

Acetylcholinesterase Inhibition

Another significant application of this compound lies in its potential neuropharmacological effects. Studies have shown that certain derivatives can act as acetylcholinesterase inhibitors, which may be beneficial for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting this enzyme, the compounds help increase acetylcholine levels in the brain, potentially improving cognitive functions .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is crucial for optimizing its applications. The synthesis typically involves multi-step reactions that allow for the introduction of various substituents on the benzoxazepine core. These modifications can significantly influence the biological activity of the compound.

Table: Structure-Activity Relationship (SAR)

| Compound Variant | Substituent | Activity (IC50) | Notes |

|---|---|---|---|

| Base Compound | - | - | Reference compound |

| Variant A | Methyl | 25 µM | Increased potency against α-glucosidase |

| Variant B | Ethyl | 15 µM | Enhanced anticancer activity |

| Variant C | Chlorine | 10 µM | Significant neuroprotective effects |

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

- Diabetes Management : A study demonstrated that an analog of this compound effectively reduced blood glucose levels in diabetic rats by inhibiting α-glucosidase activity .

- Cancer Cell Line Studies : Research involving a series of benzoxazepine derivatives found that specific modifications significantly enhanced their anticancer properties against breast cancer cell lines (MDA-MB-231), showing over 70% inhibition at low concentrations .

- Neuroprotection : A case study focused on acetylcholinesterase inhibition showed that a derivative improved cognitive function in animal models of Alzheimer's disease by restoring cholinergic signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s key differentiator lies in its substitution pattern and core heterocycle. Below is a comparative analysis with three analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle: The benzoxazepin core (present in the target compound and BI85532) is associated with conformational flexibility, enabling interactions with biological targets like G-protein-coupled receptors (GPCRs). In contrast, thiazolidinone-chromen hybrids (e.g., compounds in ) exhibit rigid structures suited for antimicrobial activity. The naphthalene-acetamide analog () lacks a heterocyclic core but demonstrates stable crystallographic packing, suggesting solid-state utility.

The ethyl group at position 4 of the benzoxazepin ring may reduce steric hindrance, improving binding affinity compared to bulkier substituents.

Pharmacological and Physicochemical Insights

- Lipophilicity and Bioavailability : The 3-methylphenyl group confers higher lipophilicity than BI85532’s chloro-methoxy substituents, which may enhance tissue permeability but reduce aqueous solubility.

- Thermodynamic Stability : The ethyl substituent on the benzoxazepin ring likely improves thermodynamic stability compared to unsubstituted analogs, as seen in similar benzoxazepin derivatives.

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A common approach involves anthranilic acid derivatives as precursors. For example, coupling anthranilic acid with α-haloacids (e.g., α-chloro- or α-bromoacids) under basic conditions facilitates cyclization to form the benzoxazepine ring. In the case of the target compound, 7-amino-4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine serves as the intermediate.

- Step 1 : React anthranilic acid with ethyl α-bromobutyrate in the presence of potassium carbonate (K₂CO₃) to form an N-acylanthranilic acid derivative.

- Step 2 : Intramolecular cyclization using methanesulfonic acid (MsOH) or sodium hydride (NaH) yields the 4-ethyl-substituted benzoxazepin-5-one core.

Ring Expansion via Azide Intermediates

An alternative method employs azide-mediated ring expansion. Starting from a chromanone precursor (e.g., 7-bromo-4-chromanone), treatment with sodium azide (NaN₃) and methanesulfonic acid generates an intermediate azide, which rearranges to form the benzoxazepinone structure.

- Step 1 : React 7-bromo-4-chromanone with NaN₃ in dichloromethane (DCM) at 0°C.

- Step 2 : Neutralize with aqueous NaOH and purify via column chromatography to isolate 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.

- Step 3 : Catalytic hydrogenation or alkylation introduces the ethyl group at position 4.

Optimization and Mechanistic Insights

Regioselectivity in Cyclization

The position of substituents on the benzoxazepine ring is influenced by the electronic effects of the starting material. For instance, electron-withdrawing groups (e.g., bromine) at position 7 direct cyclization to form the 1,4-benzoxazepine scaffold.

Solvent and Base Effects

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclization steps.

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation during amide coupling.

Analytical Characterization

Key Data for the Target Compound :

- Molecular Formula : C₂₂H₂₄N₂O₃

- Molecular Weight : 364.44 g/mol

- Spectroscopic Data :

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For large-scale synthesis, cost-effective steps are prioritized:

Q & A

Q. What are the key steps in synthesizing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide, and what analytical techniques validate its purity?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

Condensation : Reacting a substituted benzoxazepin precursor with 2-(3-methylphenyl)acetic acid derivatives under reflux conditions (e.g., DMF as solvent, 80–100°C).

Cyclization : Intramolecular ring closure using catalysts like p-toluenesulfonic acid.

Purification : Recrystallization from ethanol or column chromatography.

Purity and structure are validated via:

- Thin-Layer Chromatography (TLC) to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) for structural confirmation.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98%) .

Q. How is the compound’s structure elucidated, and what spectral data are critical for confirmation?

- Methodological Answer : Structural elucidation relies on:

- ¹H NMR : Peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and 3-methylphenyl acetamide (δ 2.3 ppm, singlet for CH₃).

- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₂₂H₂₅N₂O₃: 377.18).

- X-ray Crystallography (if crystalline): Confirms spatial arrangement of the benzoxazepin core .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer results)?

- Methodological Answer : To resolve discrepancies:

Dose-Response Studies : Test across a range of concentrations (e.g., 1–100 µM) to identify non-linear effects.

Assay Standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity, MCF7 for anticancer screening) and control for solvent interference (e.g., DMSO <0.1%).

Mechanistic Profiling : Compare results with structural analogs (e.g., N-(3,3-dimethyl-4-oxo-benzoxazepin-7-yl) derivatives) to isolate pharmacophore contributions .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing side products?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%).

- Response Surface Methodology (RSM) : Models interactions between variables to maximize yield.

Computational tools (e.g., quantum chemical calculations) predict intermediates and transition states to guide optimization .

Q. What advanced analytical methods are used to study the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to target proteins (e.g., kinases).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics Simulations : Predicts binding poses and stability of ligand-receptor complexes .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s metabolic stability?

- Methodological Answer : Conduct parallel assays:

- In Vitro Microsomal Assays : Use liver microsomes from multiple species (e.g., human, rat) to compare oxidation rates.

- LC-MS/MS Metabolite Identification : Detect phase I/II metabolites (e.g., hydroxylation at the ethyl group).

Cross-reference with structural analogs (e.g., N-ethyl vs. N-propyl derivatives) to identify metabolic hotspots .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Confirmation

| Technique | Critical Data Points | Reference Compounds |

|---|---|---|

| ¹H NMR | δ 7.2–7.4 ppm (aromatic protons), δ 4.1–4.3 ppm (oxazepin ring CH₂) | N-(3-methylphenyl)acetamide |

| HPLC | Retention time = 8.2 min (C18 column, 70:30 MeOH:H₂O) | Benzoxazepin derivatives |

Q. Table 2: Optimized Reaction Conditions

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–100°C | Maximizes cyclization efficiency |

| Solvent | DMF | Enhances solubility of intermediates |

| Catalyst Loading | 2 mol% | Balances cost and activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.